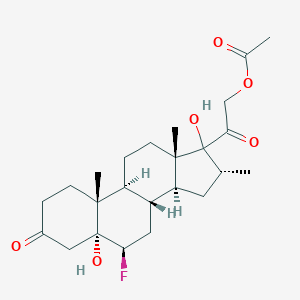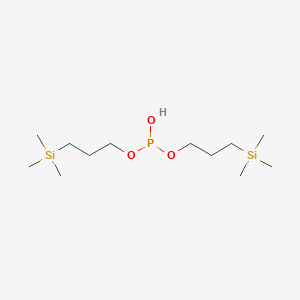
Bis(3-trimethylsilylpropyl) hydrogen phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-trimethylsilylpropyl) hydrogen phosphite, also known as BTMSP-PI, is a phosphorus-containing compound that has gained significant attention in recent years due to its use in various scientific research applications. This compound is widely used in the field of organic chemistry for the synthesis of various compounds. Its unique properties make it an ideal candidate for research in the field of drug discovery and development.
Mécanisme D'action
The mechanism of action of Bis(3-trimethylsilylpropyl) hydrogen phosphite is not fully understood. However, it is believed that the compound acts as a phosphite transfer reagent. It is also believed that the compound can activate certain functional groups, making them more reactive towards nucleophilic attack.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Bis(3-trimethylsilylpropyl) hydrogen phosphite. However, it has been reported that the compound is relatively non-toxic and does not cause any significant adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Bis(3-trimethylsilylpropyl) hydrogen phosphite in lab experiments is its high reactivity towards various functional groups. The compound is also relatively easy to synthesize and purify. However, one of the limitations of using Bis(3-trimethylsilylpropyl) hydrogen phosphite is its high cost compared to other reagents.
Orientations Futures
Bis(3-trimethylsilylpropyl) hydrogen phosphite has potential applications in various fields such as drug discovery and development, imaging, and catalysis. One of the future directions for research on Bis(3-trimethylsilylpropyl) hydrogen phosphite is the development of new synthetic methods that are more efficient and cost-effective. Another direction is the investigation of the compound's potential applications in drug delivery and imaging. Finally, the development of new derivatives of Bis(3-trimethylsilylpropyl) hydrogen phosphite with improved properties is also an area of future research.
Méthodes De Synthèse
The synthesis of Bis(3-trimethylsilylpropyl) hydrogen phosphite involves the reaction of 3-trimethylsilylpropyl alcohol with phosphorus trichloride and sodium hydride. The reaction proceeds under an inert atmosphere and is carried out in a solvent such as tetrahydrofuran or ether. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
Bis(3-trimethylsilylpropyl) hydrogen phosphite has been extensively used in the field of organic chemistry for the synthesis of various compounds. It has been used as a reagent in the synthesis of phosphonates, phosphinates, and phosphoramidates. The compound has also been used in the synthesis of phosphorus-containing dendrimers, which have potential applications in drug delivery and imaging.
Propriétés
Numéro CAS |
128942-12-1 |
|---|---|
Nom du produit |
Bis(3-trimethylsilylpropyl) hydrogen phosphite |
Formule moléculaire |
C12H31O3PSi2 |
Poids moléculaire |
310.52 g/mol |
Nom IUPAC |
bis(3-trimethylsilylpropyl) hydrogen phosphite |
InChI |
InChI=1S/C12H31O3PSi2/c1-17(2,3)11-7-9-14-16(13)15-10-8-12-18(4,5)6/h13H,7-12H2,1-6H3 |
Clé InChI |
KZZSKIFWKVCCEX-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CCCOP(O)OCCC[Si](C)(C)C |
SMILES canonique |
C[Si](C)(C)CCCOP(O)OCCC[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



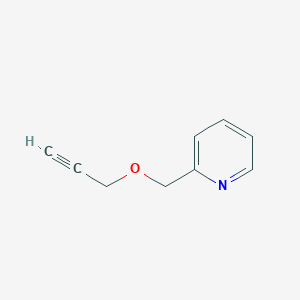
![Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate](/img/structure/B162828.png)

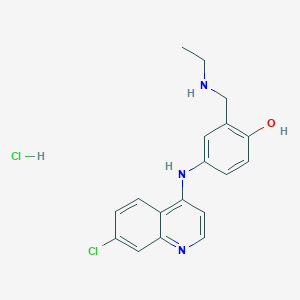
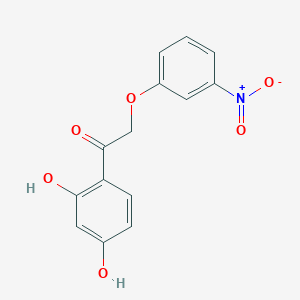
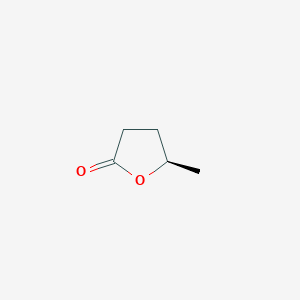
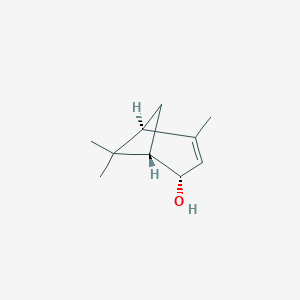
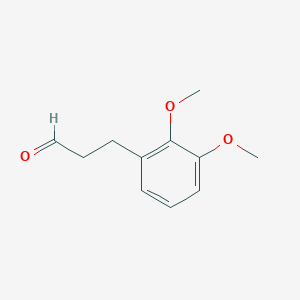
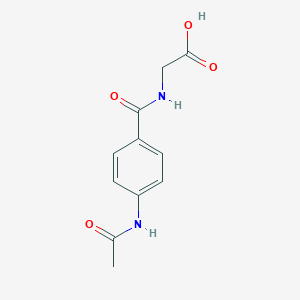
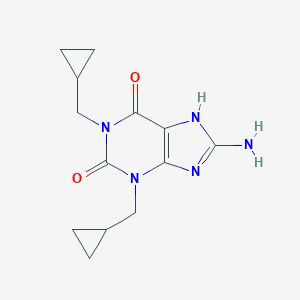
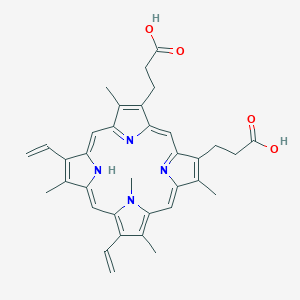
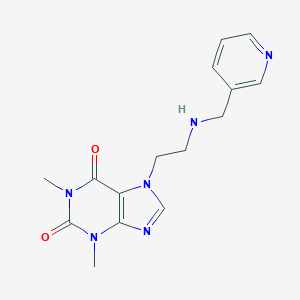
![(5Z)-2-Amino-5-[(4-hydroxy-3,5-ditert-butyl-phenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B162860.png)
